molecular formula C11H12N2 B1475398 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine CAS No. 1546495-63-9

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine

Cat. No. B1475398
M. Wt: 172.23 g/mol
InChI Key: NDTAJXJKRLEVOM-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium bromides with sodium methoxide .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. For example, they are present in drugs like zolimidine (antiulcer), zolpidem (for insomnia and brain dysfunctions), and saripidem (sedative and anxiolytic). Given the structural similarity, 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine may also have potential uses in developing medications for similar health conditions .

Antimicrobial Action

These compounds have shown antimicrobial action against bacteria such as Staphylococcus aureus. The specific compound could be studied for its efficacy as an antimicrobial agent .

Tuberculosis Treatment

Imidazo[1,2-a]pyridine analogues have been used in treatments reducing bacterial load in tuberculosis. The compound could be explored for its potential in TB treatment regimens .

Anticancer Activity

Some imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for in-vitro anticancer activity against human cancer cell lines like HeLa and MCF-7. Research could be directed to assess the anticancer potential of 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine .

Material Science

Due to its structural character, imidazopyridine is useful in material science. The compound could be investigated for applications in this field .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for the determination of mercury and iron ions. There’s a possibility that 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine could serve a similar function .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and material science . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

properties

IUPAC Name

2-cyclopropyl-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h2-3,6-7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTAJXJKRLEVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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